(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R,7S)-3-(Acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C17H18N2O7S2 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Characterization The synthesis of cephalosporin derivatives, including methods for introducing various substituents to the cephalosporin nucleus, is a critical area of research. These synthetic efforts aim to enhance the antibacterial spectrum, increase resistance to β-lactamases, and improve pharmacokinetic properties. For instance, studies have described the preparation of benzhydryl cephalosporin esters through hydrolysis, protection, and esterification processes, achieving significant yields and providing insights into the structural characterization via IR and NMR spectroscopy (Deng, 2007). Moreover, the synthesis and NMR characterization of new cephalosporin derivatives for use in Antibody-Directed Enzyme Prodrug Therapy (ADEPT) approaches highlight the compound's potential as a carrier for a broad range of drugs containing an amino group, demonstrating the adaptability of this scaffold in drug design (Blau et al., 2008).
Antibacterial Activities The antibacterial activity of cephalosporin derivatives, especially against resistant bacterial strains, is another significant area of application. Research efforts have been focused on evaluating the in vitro activity of these compounds against a variety of Gram-positive and Gram-negative bacteria. Some studies have reported on the synthesis of cephalosporin derivatives with enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, showcasing the therapeutic potential of novel cephalosporin analogs in addressing antibiotic resistance (Tsubouchi et al., 1994).
Pharmacological Applications Cephalosporin derivatives have been explored for their pharmacological applications beyond traditional antibacterial uses. This includes their potential role in novel therapeutic strategies such as ADEPT, where cephalosporin-based carriers are designed to deliver drugs specifically to cancer cells, thereby minimizing toxicity to normal tissues. The versatility of the cephalosporin core structure allows for the attachment of various drug molecules, enabling targeted therapy approaches (Blau et al., 2008).
Properties
CAS No. |
35565-06-1 |
---|---|
Molecular Formula |
C17H18N2O7S2 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C17H18N2O7S2/c1-9(20)26-7-10-8-28-16-17(25-2,15(24)19(16)13(10)14(22)23)18-12(21)6-11-4-3-5-27-11/h3-5,16H,6-8H2,1-2H3,(H,18,21)(H,22,23)/t16-,17-/m1/s1 |
InChI Key |
QLTVFUALEDMAKL-IAGOWNOFSA-N |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@](C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)O |
SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)O |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)(NC(=O)CC3=CC=CS3)OC)SC1)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.